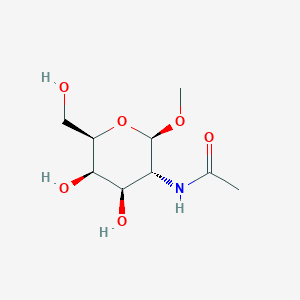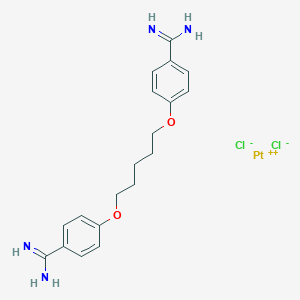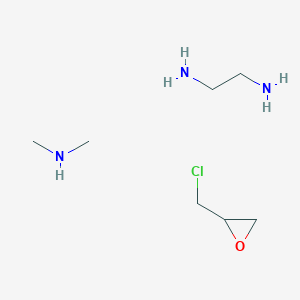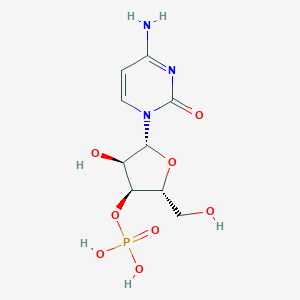
methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Overview
Description
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a derivative of the sugar galactose. It is a white powder that is soluble in water and sparingly soluble in methanol . This compound is used in various biochemical and medical research applications due to its structural similarity to natural carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside can be synthesized through the condensation of monosaccharide derivatives. One method involves the use of silver triflate as a promoter for the condensation reaction . Another method includes the halide ion-promoted glycosidation using methanol and disaccharide bromide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques such as glycosidation and acetylation reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the acetamido group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the sugar moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and carbohydrate chemistry.
Biology: In studies related to glycosylation and carbohydrate metabolism.
Medicine: As a model compound for studying glycoproteins and glycolipids.
Industry: In the production of specialized biochemical reagents and as a substrate for enzymatic reactions.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside involves its interaction with enzymes and proteins that recognize carbohydrate structures. It can act as a substrate or inhibitor for various glycosyltransferases and glycosidases, affecting glycosylation pathways and carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- Phenyl 1-thio-beta-D-galactopyranoside
Uniqueness
Methyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is unique due to its beta configuration, which affects its interaction with enzymes and proteins compared to its alpha counterpart. This configuration can influence its biological activity and its use in specific biochemical assays .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














